2-(Trifluoromethyl)-1,3-bis(dimethylamino)trimethinium hexafluorophosphate
CAS No.: 291756-82-6
Cat. No.: VC4189219
Molecular Formula: C8H14F9N2P
Molecular Weight: 340.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 291756-82-6 |
|---|---|
| Molecular Formula | C8H14F9N2P |
| Molecular Weight | 340.17 g/mol |
| IUPAC Name | [(E)-3-(dimethylamino)-2-(trifluoromethyl)prop-2-enylidene]-dimethylazanium;hexafluorophosphate |
| Standard InChI | InChI=1S/C8H14F3N2.F6P/c1-12(2)5-7(6-13(3)4)8(9,10)11;1-7(2,3,4,5)6/h5-6H,1-4H3;/q+1;-1 |
| Standard InChI Key | GMWIFDFSXGELQO-UHFFFAOYSA-N |
| Isomeric SMILES | CN(C)/C=C(\C=[N+](C)C)/C(F)(F)F.F[P-](F)(F)(F)(F)F |
| SMILES | CN(C)C=C(C=[N+](C)C)C(F)(F)F.F[P-](F)(F)(F)(F)F |
| Canonical SMILES | CN(C)C=C(C=[N+](C)C)C(F)(F)F.F[P-](F)(F)(F)(F)F |
Introduction
Chemical and Structural Properties
Molecular Characteristics
The compound’s molecular formula is C₈H₁₄F₉N₂P, with a molecular weight of 340.17 g/mol . Its IUPAC name, [(E)-3-(dimethylamino)-2-(trifluoromethyl)prop-2-enylidene]-dimethylazanium hexafluorophosphate, reflects the conjugated trimethinium backbone flanked by dimethylamino groups and a trifluoromethyl substituent . Key spectral identifiers include:
The hexafluorophosphate anion stabilizes the cationic vinamidinium core, enhancing solubility in polar aprotic solvents like dimethylformamide (DMF) .
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Melting Point | 177–179°C | |
| Storage Conditions | 2–8°C under inert gas (N₂/Ar) | |
| Purity | ≥97% (HPLC) | |
| Appearance | Off-white crystalline solid |
Synthesis and Reaction Mechanisms
Alternative Pathways
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Cycloaddition Routes: Thermal decomposition of intermediates can lead to [2+2] cycloadducts, though this pathway is less common .
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Halogen Exchange: Substitution of chloride with trifluoromethyl groups in related vinamidinium salts (e.g., 2-chloro derivatives) using AgPF₆ .
Applications in Organic Synthesis
Heterocycle Formation
The compound’s electron-deficient core reacts with nucleophiles (e.g., amines, thiols) to form five- and six-membered heterocycles, critical in pharmaceutical intermediates . For example:
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Pyridine Derivatives: Reaction with enamines yields trifluoromethyl-substituted pyridines, valuable in agrochemicals .
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Quinoline Synthesis: Condensation with aryl aldehydes produces 7-acylamino-3-formylquinolines, precursors to antimalarial agents .
Trifluoromethylation Reagent
The trifluoromethyl group enhances metabolic stability in drug candidates. This compound transfers CF₃ to aromatic systems under mild conditions, outperforming traditional reagents like TMS-CF₃ .
| Hazard Statement | Precautionary Measures |
|---|---|
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Comparison with Related Vinamidinium Salts
| Compound | Key Difference | Reactivity Profile |
|---|---|---|
| 2-Chloro-1,3-bis(dimethylamino) derivative | Cl vs. CF₃ substituent | Higher electrophilicity |
| N,N-Diisopropylvinylamidinium salts | Bulkier alkyl groups | Reduced solubility in DMF |
| Hexafluoroantimonate analogues | SbF₆⁻ vs. PF₆⁻ counterion | Enhanced thermal stability |
The trifluoromethyl group in this compound uniquely balances electron withdrawal and steric effects, enabling reactions inaccessible to chloro or phenyl analogues .
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